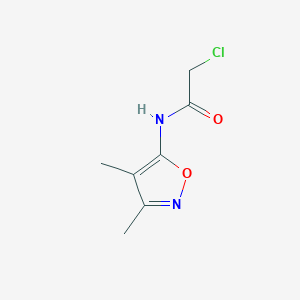
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide typically involves the reaction of 3,4-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3,4-dimethylisoxazole+chloroacetyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides or thioamides.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
科学的研究の応用
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(4-methylisoxazol-5-yl)acetamide
- 2-chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide
- 2-chloro-N-(3,4-dimethylthiazol-5-yl)acetamide
Uniqueness
2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide is unique due to the specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other isoxazole derivatives.
特性
CAS番号 |
69000-38-0 |
|---|---|
分子式 |
C7H9ClN2O2 |
分子量 |
188.61 g/mol |
IUPAC名 |
2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(2)10-12-7(4)9-6(11)3-8/h3H2,1-2H3,(H,9,11) |
InChIキー |
MSFGZWJUYMLRMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


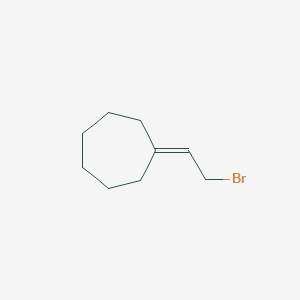
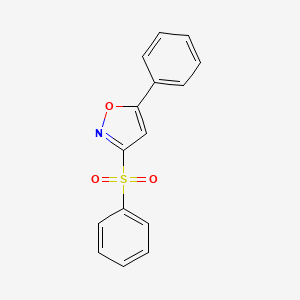
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
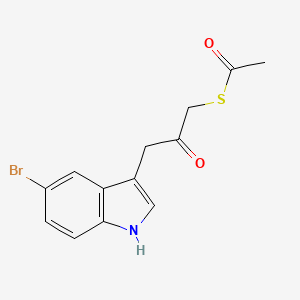
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
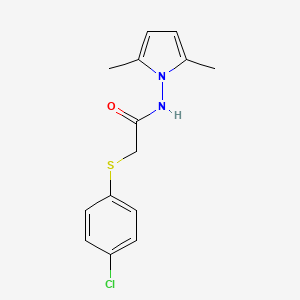
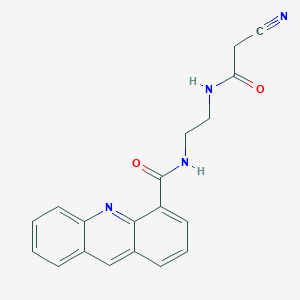
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
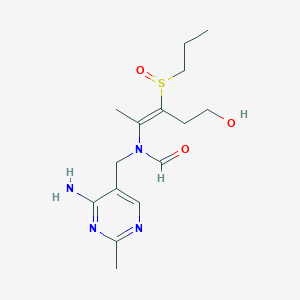
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)
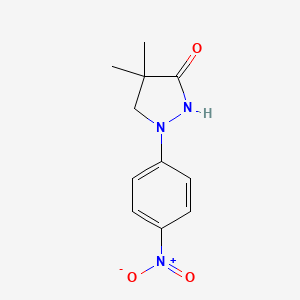
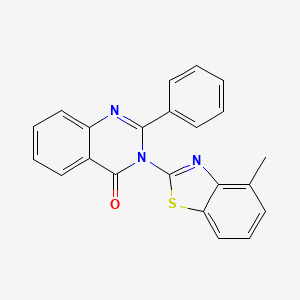
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
